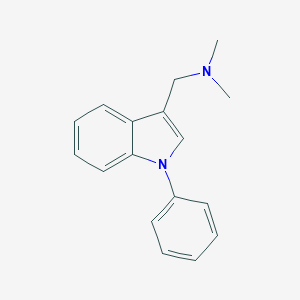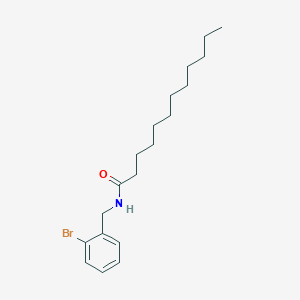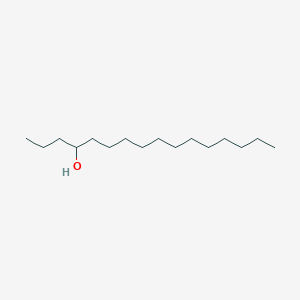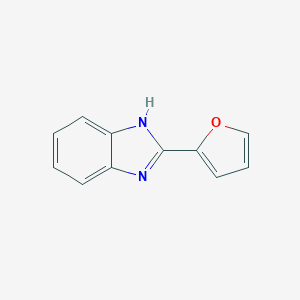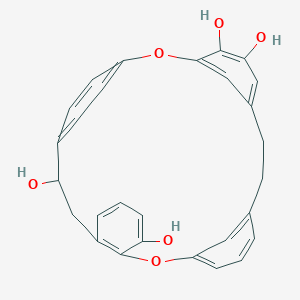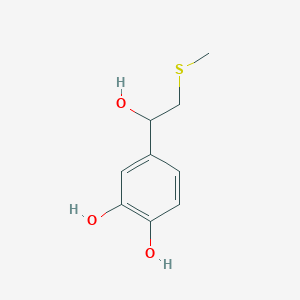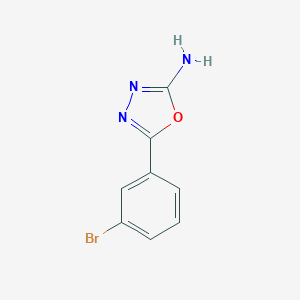
5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine
Übersicht
Beschreibung
5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine is a chemical compound with the following characteristics:
- Chemical Formula : C₈H₆BrN₃O
- Molecular Weight : Approximately 242.06 g/mol
- Structure : It consists of an oxadiazole ring (a five-membered heterocycle containing oxygen and nitrogen atoms) with a 3-bromophenyl substituent.
Synthesis Analysis
The synthesis of this compound involves the reaction of appropriate starting materials. Unfortunately, I do not have specific synthetic methods for this compound in my current knowledge base. However, further research in scientific literature may provide detailed synthetic routes.
Molecular Structure Analysis
The molecular structure of 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine includes the following components:
- Oxadiazole Ring : A five-membered ring containing one oxygen and two nitrogen atoms.
- 3-Bromophenyl Group : Attached to one of the nitrogen atoms in the oxadiazole ring.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including:
- Substitution Reactions : The bromine atom in the phenyl group can undergo substitution reactions.
- Ring-Opening Reactions : The oxadiazole ring may open under specific conditions.
Physical And Chemical Properties Analysis
- Melting Point : The temperature at which the solid compound transitions to a liquid.
- Solubility : Its ability to dissolve in various solvents.
- Stability : How it reacts under different conditions (e.g., temperature, light, moisture).
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity : 5-(2-amino-3-pyridyl)-2-thioxo-3H-1,3,4-oxadiazole derivatives have demonstrated antiproliferative activity in vitro, including cytotoxic effects against human tumor cell lines (Liszkiewicz et al., 2003).
Protective Agents against Oxidative Stress : 1,3,4-oxadiazoles have been found to be protective against oxidative stress, with potential applications in the treatment of cancer, candidiasis, diabetes, neurodegenerative, and inflammatory diseases (Beyzaei et al., 2021).
Bioactivities of Novel Derivatives : Novel 1,3,4-oxadiazole-2-thione derivatives synthesized with 2-cyano-4'-bromomethyl biphenyl have shown potent bioactivities (Xiang Jian-nan, 2009).
Symmetrically Substituted Derivatives : Symmetrically substituted derivatives of 2,5-bis(4-arylphenyl)-1,3,4-oxadiazole have been prepared from 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole for various applications (Kudelko et al., 2015).
N-Aminomethylation Compounds : New N-aminomethylation compounds and conformational isomers of 5-(5-phenyl-2-thioxo-1,3,4-oxadiazole-3-methylamino)isophthalate have been synthesized (Roman et al., 2007).
Photonic and Electroactive Materials : Oxadiazole derivatives with an amine and an alkyl tail were designed as novel photo- and electro-active materials (Mochizuki et al., 2005).
Antidiabetic Potential : Some synthesized compounds have shown potent antidiabetic potential, particularly compounds 8h and 8l (Nazir et al., 2018).
N-Substituted-5-aryl-1,3,4-oxadiazole-2-amine : This compound, a member of the 1,3,4-oxadiazole derivatives family, was synthesized with overall yields of 42.0%-68.7% (Xi Li-min, 2010).
Antimicrobial Activity : The synthesized compounds have demonstrated antimicrobial activity against various strains of bacteria and fungi (Kaneria et al., 2016).
Anti-Salmonella Typhi Activity : Compounds 3, 4, 10, 11, and 15 have shown significant antibacterial activity against Salmonella typhi (Salama, 2020).
Safety And Hazards
- Toxicity : Assessing its toxicity profile is crucial for safe handling.
- Handling Precautions : Proper protective equipment and procedures are necessary.
- Environmental Impact : Consider its impact on the environment.
Zukünftige Richtungen
Research avenues related to this compound include:
- Biological Activity : Investigate its potential as a drug candidate or other applications.
- Structural Modifications : Explore derivatives with improved properties.
- Mechanistic Studies : Understand its interactions with biological targets.
Please note that this analysis is based on existing knowledge, and further research is recommended to validate and expand upon these findings. For more detailed information, consult relevant scientific literature123.
Eigenschaften
IUPAC Name |
5-(3-bromophenyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c9-6-3-1-2-5(4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVNMXRTDJRCHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392974 | |
| Record name | 5-(3-bromophenyl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine | |
CAS RN |
109060-66-4 | |
| Record name | 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109060-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-bromophenyl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




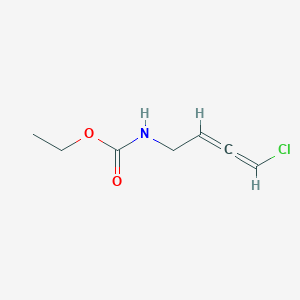
![(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide](/img/structure/B12366.png)



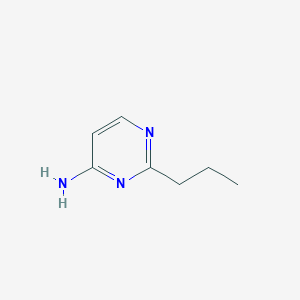
![2,6-Dichloro-4-[(Dimethylamino)Methyl]Phenol Hydrochloride](/img/structure/B12379.png)
